4-(3,4-DIMETHYLBENZAMIDO)BENZOIC ACID
Description
4-(3,4-Dimethylbenzamido)benzoic acid is a benzoic acid derivative featuring a 3,4-dimethyl-substituted benzamide group at the para position of the benzoic acid core. This compound is of interest in medicinal and materials chemistry due to its structural hybridity, combining aromatic carboxylic acid and amide functionalities.
Properties
IUPAC Name |
4-[(3,4-dimethylbenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-3-4-13(9-11(10)2)15(18)17-14-7-5-12(6-8-14)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMGZWATATDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHYLBENZAMIDO)BENZOIC ACID typically involves the condensation of 3,4-dimethylbenzoic acid with an appropriate amine under specific reaction conditions. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and sustainable industrial processes.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHYLBENZAMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.
Scientific Research Applications
4-(3,4-DIMETHYLBENZAMIDO)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological agent.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHYLBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert antioxidant effects by scavenging free radicals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3,4-dimethylbenzamido)benzoic acid with key analogs, focusing on structural features, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Lipophilicity and Solubility :
- The 3,4-dimethylbenzamido group in the target compound likely increases lipophilicity compared to hydroxylated analogs like 4-hydroxybenzoic acid or caffeic acid. This may reduce aqueous solubility but enhance membrane permeability .
- In contrast, hydroxyl groups in 4-hydroxybenzoic acid and caffeic acid improve hydrogen-bonding capacity, favoring solubility in polar solvents .
Biological Activity: 4-Hydroxybenzoic acid and caffeic acid exhibit antioxidant properties due to phenolic hydroxyl groups, which scavenge free radicals (, Table 2).
Synthetic Utility :
- Caffeic acid serves as a precursor for bioactive derivatives (e.g., chlorogenic acid), while 4-hydroxybenzoic acid is a common intermediate in preservative synthesis. The dimethylbenzamido group in the target compound could act as a steric hindrance modulator in catalysis or binding studies .
Research Findings and Data Gaps
Crystallographic and Computational Tools:
For example, programs like ORTEP-3 () could model its steric interactions, and WinGX () might assist in refining its crystal lattice parameters.
Antioxidant Data (Hypothetical Inference):
Using 4-hydroxybenzoic acid as a benchmark (, Table 2), the target compound’s lack of hydroxyl groups would likely reduce its radical-scavenging capacity. For instance, caffeic acid’s 3,4-dihydroxy configuration achieves ~3x higher antioxidant activity than monohydroxy analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
